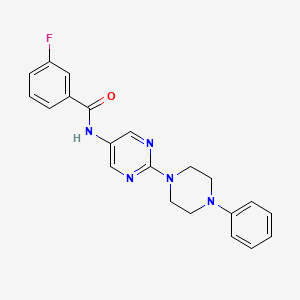

3-fluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-fluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .

Synthesis Analysis

The synthesis of this compound involves the transformation of a morpholine moiety into a piperazine moiety . This transformation resulted in potent glycogen synthase kinase-3β inhibitors .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide core . The nitrogen atom of the piperazine moiety forms a hydrogen bond with the oxygen atom of the main chain of Gln185 . This interaction may contribute to the increased activity of the compound compared to its phenylmorpholine analogues .Chemical Reactions Analysis

The compound exhibits inhibitory activity against acetylcholinesterase (AChE), with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .Wissenschaftliche Forschungsanwendungen

Phosphodiesterase 1 Inhibitors

Research has demonstrated the utility of related compounds in the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). These inhibitors are being considered for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, movement disorders, attention deficit and hyperactivity disorders, and other central nervous system (CNS) and non-CNS disorders. Systematic optimizations of novel scaffolds culminated in identifying clinical candidates exhibiting picomolar inhibitory potency for PDE1 and demonstrated excellent selectivity against other PDE families, showing efficacy in vivo (Li et al., 2016).

Anti-Influenza Activity

A new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives showed remarkable antiviral activities against bird flu influenza (H5N1). The synthesized compounds possessed significant antiviral activities, with viral reduction in the range of 85–65%, indicating their potential as antiviral agents (Hebishy et al., 2020).

Antineoplastic Tyrosine Kinase Inhibitor

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients. This compound is in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). The study aimed to identify the main metabolic pathways of Flumatinib in humans after oral administration, indicating its role in cancer treatment (Gong et al., 2010).

Antitumor and Antimicrobial Activities

Novel compounds synthesized from related structures have shown significant antitumor and antimicrobial activities. These activities were screened against human breast and liver carcinoma cell lines, indicating the potential of these compounds as therapeutic agents in treating cancer and microbial infections (Riyadh, 2011).

Peripheral Benzodiazepine Receptor Imaging

Fluorinated derivatives of related compounds have been synthesized for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET). These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their utility in imaging and potentially treating neurodegenerative disorders (Fookes et al., 2008).

Wirkmechanismus

Target of Action

The primary target of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .

Mode of Action

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down ACh . This results in an increase in the concentration of ACh, enhancing cognition functions .

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, it prevents the breakdown of ACh, leading to an increase in the level of ACh . This enhances the transmission of signals in the cholinergic neurons, which are involved in learning and memory .

Pharmacokinetics

The compound’s inhibitory activity against ache has been evaluated in vitro . More research is needed to determine its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of AChE by 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide leads to an increase in the level of ACh . This can enhance cognition functions, making the compound potentially useful for the treatment of Alzheimer’s disease (AD) .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, suggesting that it could potentially enhance cholinergic neurotransmission . This interaction with AChE is thought to be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing it from hydrolyzing acetylcholine .

Cellular Effects

In cellular models, 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has been shown to inhibit the activity of AChE, which could potentially lead to increased levels of acetylcholine in the synaptic cleft . This could enhance cholinergic neurotransmission, which is often impaired in conditions such as Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide involves binding to the active site of AChE, thereby inhibiting the enzyme’s ability to hydrolyze acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O/c22-17-6-4-5-16(13-17)20(28)25-18-14-23-21(24-15-18)27-11-9-26(10-12-27)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRKYELDPNLJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)

![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)

![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)